molecular formula C13H18O2 B1324667 2,2-Dimethyl-4'-methoxybutyrophenone CAS No. 898765-08-7

2,2-Dimethyl-4'-methoxybutyrophenone

Cat. No.: B1324667
CAS No.: 898765-08-7
M. Wt: 206.28 g/mol
InChI Key: LPCBHBHTRKGRDZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4’-methoxybutyrophenone is an organic compound with the molecular formula C₁₃H₁₈O₂. It is a ketone derivative characterized by the presence of a methoxy group attached to the phenyl ring and two methyl groups attached to the butyrophenone backbone. This compound is utilized in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4’-methoxybutyrophenone typically involves the reaction of 4-methoxybenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired ketone.

Industrial Production Methods: In an industrial setting, the production of 2,2-Dimethyl-4’-methoxybutyrophenone can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to enhance the efficiency and yield of the product.

Types of Reactions:

    Oxidation: 2,2-Dimethyl-4’-methoxybutyrophenone can undergo oxidation reactions to form corresponding carboxylic acids or esters.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or esters.

    Reduction: Secondary alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2,2-Dimethyl-4’-methoxybutyrophenone is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a precursor for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities. Industrially, it is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4’-methoxybutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ketone functionality play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

  • 2,2-Dimethyl-4’-methoxyacetophenone
  • 2,2-Dimethyl-4’-methoxybenzophenone
  • 2,2-Dimethyl-4’-methoxybutyraldehyde

Uniqueness: 2,2-Dimethyl-4’-methoxybutyrophenone is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different physicochemical properties, such as boiling point, melting point, and solubility, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-13(2,3)12(14)10-6-8-11(15-4)9-7-10/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCBHBHTRKGRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642421
Record name 1-(4-Methoxyphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-08-7
Record name 1-(4-Methoxyphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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